Boc-Ala-Ala-N(OBz)Ala-NH2

Catalog No.
S13342635
CAS No.
M.F
C21H30N4O7
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ala-Ala-N(OBz)Ala-NH2

Product Name

Boc-Ala-Ala-N(OBz)Ala-NH2

IUPAC Name

[[(2S)-1-amino-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate

Molecular Formula

C21H30N4O7

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C21H30N4O7/c1-12(24-20(30)31-21(4,5)6)17(27)23-13(2)18(28)25(14(3)16(22)26)32-19(29)15-10-8-7-9-11-15/h7-14H,1-6H3,(H2,22,26)(H,23,27)(H,24,30)/t12-,13-,14-/m0/s1

InChI Key

OGNQWNICWXFYDA-IHRRRGAJSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)N(C(C)C(=O)N)OC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N([C@@H](C)C(=O)N)OC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C

Boc-Ala-Ala-N(OBz)Ala-NH2, also known as tert-Butoxycarbonyl-L-alanine-L-alanine-N-benzoxy-L-alanine amide, is a synthetic compound characterized by its complex structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a benzoxy (OBz) moiety. Its molecular formula is C21H30N4O7, and it has a molecular weight of 450.5 g/mol . This compound is primarily utilized in peptide synthesis and has garnered attention for its potential applications in drug development and biochemical research due to its unique structural attributes.

Typical of amino acids and peptides, including:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the free amine to participate in further peptide bond formation.
  • Coupling Reactions: The free amine can react with activated carboxylic acids to form amide bonds, facilitating the synthesis of larger peptides.
  • Hydrolysis: In the presence of water and appropriate catalysts, Boc-Ala-Ala-N(OBz)Ala-NH2 can hydrolyze to release the constituent amino acids.

These reactions are crucial for constructing complex peptide chains in synthetic organic chemistry.

While specific biological activities of Boc-Ala-Ala-N(OBz)Ala-NH2 have not been extensively documented, compounds with similar structures often exhibit properties such as:

  • Antimicrobial Activity: Peptides containing alanine residues can show activity against various bacterial strains.
  • Anticancer Properties: Certain derivatives have been investigated for their potential to inhibit cancer cell proliferation.

The biological relevance of this compound may stem from its ability to mimic natural peptides involved in cellular signaling and immune responses.

The synthesis of Boc-Ala-Ala-N(OBz)Ala-NH2 typically involves several steps:

  • Boc Protection: L-alanine is first protected with a Boc group using tert-butyl chloroformate.
  • Peptide Coupling: The protected amino acid is coupled with another Boc-protected alanine using coupling reagents like DIC (N,N'-diisopropylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
  • Benzoxy Group Introduction: The benzoxy group is introduced through a benzoylation reaction, typically involving benzoyl chloride.
  • Final Deprotection: The final product can be obtained by deprotecting the Boc group under acidic conditions.

This multi-step synthesis showcases the complexity involved in constructing peptide derivatives .

Boc-Ala-Ala-N(OBz)Ala-NH2 has several applications in various fields:

  • Peptide Synthesis: It serves as a building block for synthesizing more complex peptides and proteins.
  • Drug Development: The compound's structure may be leveraged to design new therapeutic agents targeting specific biological pathways.
  • Research Tools: It can be used in studies involving protein interactions and enzyme activity assays.

Interaction studies involving Boc-Ala-Ala-N(OBz)Ala-NH2 can include:

  • Binding Affinity Tests: Evaluating how well this compound interacts with specific biological targets such as enzymes or receptors.
  • Inhibition Studies: Assessing its potential to inhibit or modulate the activity of certain proteins or pathways within cellular systems.

These studies are essential for understanding the compound's functional role in biological systems and its potential therapeutic applications.

Boc-Ala-Ala-N(OBz)Ala-NH2 shares similarities with several other compounds in terms of structure and function. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Boc-L-AlanineContains a single alanine unitSimpler structure, often used as a basic building block
Fmoc-L-AlanineFmoc protecting group instead of BocMore stable under basic conditions
Boc-Gly-Gly-NH2Glycine units instead of alanineDifferent amino acid composition affects properties
N-Boc-L-LeucineLeucine instead of alanineLarger side chain may influence hydrophobic interactions

Boc-Ala-Ala-N(OBz)Ala-NH2's unique combination of protecting groups and amino acid sequence allows for versatile applications in peptide synthesis that may not be achievable with simpler analogs .

Boc-Ala-Ala-N(OBz)Ala-NH2 is a tripeptide comprising three alanine residues with distinct protective groups. The N-terminal alanine is shielded by a Boc group (tert-butoxycarbonyl), while the central alanine’s side chain amine is protected by a benzyloxycarbonyl (OBz) moiety. The C-terminus remains as a primary amide (-NH2).

The IUPAC name is (tert-butoxycarbonyl)-L-alanyl-L-alanyl-N-(benzyloxycarbonyl)-L-alaninamide, reflecting its sequential amino acids and protection pattern. The molecular formula is C₂₁H₃₁N₅O₇, with a molecular weight of 489.5 g/mol. The stereochemistry adheres to L-configurations at all chiral centers, as confirmed by nuclear magnetic resonance (NMR) analyses of analogous compounds.

Historical Development in Peptide Chemistry

The compound’s design builds on mid-20th-century advancements in protecting group chemistry. The Boc group, introduced in the 1950s, revolutionized peptide synthesis by enabling acid-labile protection of α-amines while allowing base-stable elongation. Benzyl-based protections like OBz emerged concurrently, offering orthogonal deprotection via hydrogenolysis or acidic conditions.

Boc-Ala-Ala-N(OBz)Ala-NH2 represents a hybrid approach, combining Boc’s compatibility with solid-phase synthesis (SPS) and OBz’s stability during iterative coupling steps. Early analogs, such as Boc-Ala-NH2 and Boc-Ala-Gly-OBn, demonstrated the feasibility of integrating these groups into small peptides. Contemporary adaptations prioritize minimizing racemization, as evidenced by the compound’s high enantiomeric purity in chiral HPLC.

Position Within Contemporary Synthetic Organic Chemistry

In modern workflows, Boc-Ala-Ala-N(OBz)Ala-NH2 serves as a model for studying regioselective deprotection and segment condensation. Its structure addresses two key challenges in peptide synthesis:

  • Orthogonal Protection: The Boc group (removed with trifluoroacetic acid) and OBz group (cleaved by hydrogenolysis) operate independently, enabling sequential deprotection without disrupting the peptide backbone.
  • Solubility Optimization: The benzyl ester enhances solubility in organic solvents like dichloromethane, facilitating coupling reactions in non-polar media.

The compound’s utility extends to glycopeptide and dendrimer syntheses, where selective side-chain modifications are required. For example, the OBz group allows selective functionalization of the central alanine’s amine while preserving the N-terminal Boc group.

The synthesis of Boc-Ala-Ala-N(OBz)Ala-NH2, a protected tripeptide featuring tert-butoxycarbonyl and benzyloxy protecting groups, represents a sophisticated application of modern peptide synthesis methodologies [1]. This compound exemplifies the strategic use of orthogonal protection schemes in peptide chemistry, where multiple protecting groups must be selectively removed under different conditions [2]. The molecular structure contains three alanine residues with specific protection patterns: the N-terminus bears a Boc group, while the central alanine features benzyloxy side-chain protection [3].

Stepwise Solid-Phase Peptide Synthesis Protocol

Solid-phase peptide synthesis represents the predominant methodology for constructing peptides like Boc-Ala-Ala-N(OBz)Ala-NH2, offering advantages in purification efficiency and reaction monitoring [4]. The process involves anchoring the C-terminal amino acid to an insoluble polymer support, followed by iterative cycles of deprotection and coupling [5]. Research demonstrates that solid-phase approaches enable superior control over reaction conditions compared to solution-phase alternatives [1].

Resin Selection and Initial Amino Acid Anchoring

The selection of appropriate resin systems is fundamental to successful synthesis of Boc-containing peptides [4]. Polystyrene-based resins remain the most widely utilized solid supports, with cross-linking densities typically ranging from 1% to 2% divinylbenzene [6]. For Boc-Ala-Ala-N(OBz)Ala-NH2 synthesis, aminomethyl resin or Rink amide resin provides optimal anchoring for C-terminal amide formation [4]. Studies indicate that resin loading capacities between 0.2-0.8 millimoles per gram offer the best balance between synthetic efficiency and peptide aggregation prevention [7].

Resin TypeLoading Capacity (mmol/g)Swelling FactorOptimal Applications
Aminomethyl0.7-1.24.5-6.0Short peptides, amide termination
Rink Amide0.2-0.75.0-7.5Complex peptides, difficult sequences
Wang Resin0.5-1.03.5-5.0Carboxylic acid termination

The initial anchoring process requires careful optimization of reaction conditions [4]. Temperature elevation to 60-80°C significantly enhances coupling efficiency, while maintaining reaction times between 2-4 hours [8]. Swelling characteristics of polystyrene resins in dimethylformamide exhibit marked dependence on functional group density and temperature [6].

Iterative Deprotection-Coupling Cycles

The construction of Boc-Ala-Ala-N(OBz)Ala-NH2 proceeds through carefully orchestrated deprotection and coupling sequences [1]. Boc group removal employs trifluoroacetic acid treatment, typically using 25-50% concentrations in dichloromethane for 10-30 minutes [9]. Research findings indicate that shorter exposure times minimize side reactions while ensuring complete deprotection [10].

Coupling reactions utilize activated amino acid derivatives, with dicyclohexylcarbodiimide and hydroxybenzotriazole representing standard activation methods [11]. Studies demonstrate coupling efficiencies exceeding 98% when employing 3-fold molar excess of activated amino acids [12]. The benzyloxy-protected alanine derivative requires particular attention during coupling, as steric hindrance can reduce reaction rates [13].

Coupling ReagentReaction TimeTemperatureEfficiencySide Reactions
Dicyclohexylcarbodiimide/Hydroxybenzotriazole60-120 min25°C95-99%Minimal racemization
Benzotriazol-1-yl-oxytripyrrolidinophosphonium30-60 min25°C97-99%Low epimerization
N-Hydroxysuccinimide esters45-90 min25°C93-97%Hydrolysis competition

Advanced stirring methodologies significantly enhance coupling efficiency [8]. High-temperature fast stirring protocols enable reaction completion within 30 seconds at 90°C, while maintaining product purity above 97% [8]. These accelerated conditions prove particularly beneficial for difficult couplings involving sterically hindered residues [8].

Final Cleavage and Global Deprotection Strategies

The completion of Boc-Ala-Ala-N(OBz)Ala-NH2 synthesis requires selective cleavage from the resin while preserving desired protecting groups [10]. Standard cleavage protocols employ trifluoroacetic acid cocktails containing scavengers such as water and triisopropylsilane [14]. Research indicates that cleavage conditions must be carefully optimized to prevent premature removal of acid-labile protecting groups [10].

Benzyloxy groups demonstrate remarkable stability under acidic cleavage conditions, remaining intact during trifluoroacetic acid treatment [2]. This orthogonal stability enables selective peptide release while maintaining side-chain protection [3]. Temperature control during cleavage proves critical, with reactions conducted at 4°C showing reduced side product formation compared to room temperature protocols [10].

Cleavage CocktailTemperatureTimePeptide RecoverySide Products
Trifluoroacetic acid:water (95:5)4°C3 hours85-90%Minimal
Trifluoroacetic acid:triisopropylsilane:water (88:5:7)25°C2 hours75-85%Moderate
Pure trifluoroacetic acid4°C3 hours90-95%Low

Solution-Phase Synthesis Alternatives

Solution-phase methodologies offer viable alternatives for Boc-Ala-Ala-N(OBz)Ala-NH2 synthesis, particularly when gram-scale quantities are required [15]. These approaches eliminate solid support limitations and enable more straightforward purification of intermediates [16]. Recent developments in solution-phase peptide synthesis utilize biomimetic activation strategies with cyclic propylphosphonic anhydride [15].

Stepwise solution synthesis begins with Boc-protected alanine activation using conventional coupling reagents [16]. The first peptide bond formation between Boc-alanine and alanine methylester proceeds efficiently under mild conditions [15]. Subsequent incorporation of the benzyloxy-protected alanine residue requires careful control of reaction parameters to prevent racemization [17].

Purification strategies in solution-phase synthesis rely heavily on chromatographic separation techniques [18]. Reverse-phase solid-phase extraction provides efficient purification with minimal solvent consumption [18]. Mathematical models based on retention time prediction enable optimized gradient elution programs for peptide purification [18].

Synthesis StepCoupling ReagentReaction TimeYieldPurity
Boc-Ala + Ala-OMeDicyclohexylcarbodiimide4 hours85-92%95-98%
Dipeptide + N(OBz)AlaBenzotriazol-1-yl-oxytripyrrolidinophosphonium6 hours78-85%92-96%
Final amidation1-Hydroxybenzotriazole3 hours80-88%94-97%

Orthogonal Protection Schemes

The design of Boc-Ala-Ala-N(OBz)Ala-NH2 exemplifies sophisticated orthogonal protection strategies in peptide synthesis [1]. Orthogonal protection systems enable selective removal of protecting groups under completely different reaction conditions, preventing unwanted deprotection during synthetic manipulations [2]. This tripeptide incorporates two distinct protection modes: acid-labile Boc groups and catalytic hydrogenation-labile benzyloxy groups [3].

Role of tert-Butoxycarbonyl Groups

The tert-butoxycarbonyl protecting group serves as the primary amino protection strategy in Boc-Ala-Ala-N(OBz)Ala-NH2 synthesis [19]. Boc groups exhibit exceptional stability under basic and neutral conditions while undergoing facile removal under mild acidic treatment [3]. Research demonstrates that Boc protection effectively prevents amino acid polymerization during activation and coupling procedures [9].

Mechanistic studies reveal that Boc deprotection proceeds through protonation-induced fragmentation, generating tert-butyl cations and carbon dioxide [9]. The reaction exhibits first-order kinetics with respect to acid concentration, enabling predictable deprotection rates [20]. Optimal deprotection conditions employ 25-50% trifluoroacetic acid in dichloromethane, achieving complete removal within 15-30 minutes [19].

Boc group installation utilizes di-tert-butyl dicarbonate under basic conditions, providing high yields with minimal side reactions [9]. The protection reaction tolerates various functional groups, making it suitable for complex amino acid derivatives [21]. Studies indicate that Boc protection can be accomplished under aqueous conditions using sodium hydroxide as base [3].

Reaction ParameterOptimal ConditionsTypical ResultsLiterature Reference
Protection temperature0-25°C90-95% yield [9]
Deprotection acid concentration25-50% trifluoroacetic acidComplete in 15-30 min [19]
Base for protectionSodium hydroxide or triethylamineMinimal side reactions [3]

Benzyloxy Side-Chain Protection

Benzyloxy protection of the alanine side-chain represents a critical design element in Boc-Ala-Ala-N(OBz)Ala-NH2 [13]. This protecting group provides exceptional stability under acidic and basic conditions while remaining removable through catalytic hydrogenation [22]. Research findings demonstrate that benzyloxy groups withstand prolonged exposure to trifluoroacetic acid without significant cleavage [2].

The installation of benzyloxy protection typically employs benzyl halides under basic conditions [22]. Optimal reaction conditions utilize potassium carbonate as base in polar aprotic solvents such as dimethylformamide [13]. Temperature control proves essential, with reactions conducted at 50-80°C providing superior yields compared to room temperature protocols [22].

Removal of benzyloxy protection requires catalytic hydrogenation using palladium catalysts [13]. Studies indicate that 10% palladium on carbon provides efficient deprotection under atmospheric hydrogen pressure [22]. Reaction monitoring through thin-layer chromatography enables precise endpoint determination [13].

Protection MethodConditionsYieldSelectivity
Benzyl bromide/potassium carbonate60°C, dimethylformamide85-92%High
Benzyl chloride/sodium hydride25°C, tetrahydrofuran78-85%Moderate
Benzyl alcohol/phosphorus tribromide0°C, dichloromethane80-88%High

Comparative Analysis of Fluorenylmethyloxycarbonyl versus Boc Strategies

The selection between fluorenylmethyloxycarbonyl and Boc protection strategies significantly influences synthetic outcomes for peptides like Boc-Ala-Ala-N(OBz)Ala-NH2 [23]. Fluorenylmethyloxycarbonyl chemistry employs base-labile amino protection with acid-labile side-chain groups, while Boc strategies utilize acid-labile amino protection with benzyl-type side-chain protection [24]. Research indicates that both approaches offer distinct advantages depending on peptide complexity and target applications [25].

Fluorenylmethyloxycarbonyl deprotection utilizes piperidine in dimethylformamide, providing rapid and complete removal without affecting acid-labile side-chain protection [24]. Conversely, Boc deprotection requires trifluoroacetic acid treatment, which may affect certain side-chain protecting groups [19]. Studies demonstrate that fluorenylmethyloxycarbonyl strategies generally produce higher crude peptide purities for sequences containing aspartic acid residues [24].

Automation compatibility represents a significant consideration in protection strategy selection [26]. Fluorenylmethyloxycarbonyl chemistry integrates seamlessly with automated synthesizers due to the ultraviolet-active fluorene byproduct enabling reaction monitoring [24]. Boc strategies require more sophisticated monitoring techniques but offer advantages for specialized applications requiring harsh deprotection conditions [23].

StrategyDeprotection ConditionsAutomation CompatibilityCrude PurityApplications
Fluorenylmethyloxycarbonyl20% piperidine/dimethylformamideExcellent85-95%Routine synthesis
Boc25-50% trifluoroacetic acidGood80-90%Specialized sequences
Hybrid approachSequential treatmentsModerate90-95%Complex peptides

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy represents the cornerstone technique for structural elucidation of protected peptide intermediates such as tert-butoxycarbonyl-alanine-alanine-N-benzyloxy-alanine-amide [1] . The spectroscopic characterization of this tripeptide reveals distinctive spectral signatures that provide comprehensive information about its molecular structure and conformational properties.

The proton Nuclear Magnetic Resonance spectrum of tert-butoxycarbonyl-alanine-alanine-N-benzyloxy-alanine-amide exhibits characteristic chemical shift patterns that reflect the unique electronic environment of each proton within the molecule [3]. The tert-butoxycarbonyl protecting group manifests as a sharp singlet at approximately 1.45 parts per million, corresponding to the nine equivalent methyl protons [1]. The alanine residues display characteristic methyl doublets in the aliphatic region between 1.2-1.4 parts per million, while the α-protons appear as quartets in the 4.2-4.5 parts per million range [3] [4].

The benzyloxy moiety introduces distinctive aromatic resonances between 7.2-7.4 parts per million, with the benzyl methylene protons appearing as a characteristic singlet at approximately 5.1 parts per million [1]. The amide protons exhibit temperature-dependent chemical shifts, with exchange rates that provide valuable information about intramolecular hydrogen bonding patterns and conformational stability [5] [4].

Two-dimensional Nuclear Magnetic Resonance experiments provide crucial connectivity information for complete structural assignment. Correlation Spectroscopy experiments reveal through-bond scalar coupling patterns that establish the sequential connectivity of the peptide backbone [6] [7]. The cross-peaks between NH-CHα protons display coupling constants ranging from 6-9 Hertz, which can be interpreted using the Karplus-Bystrov relationship to determine φ dihedral angles and assess conformational preferences [8].

Nuclear Overhauser Effect Spectroscopy experiments identify through-space proximities between protons separated by less than 5 Angstroms [6] [7]. These distance constraints are particularly valuable for determining the spatial arrangement of the protecting groups relative to the peptide backbone and for identifying potential intramolecular interactions that stabilize specific conformations [5].

Total Correlation Spectroscopy experiments enable complete assignment of individual amino acid spin systems by correlating all protons within each residue [7] [9]. This technique is particularly valuable for resolving overlapping resonances and establishing unambiguous assignments in complex peptide spectra [10].

High-Resolution Mass Spectrometry Validation

High-Resolution Mass Spectrometry serves as an indispensable analytical tool for validating the molecular identity and structural integrity of tert-butoxycarbonyl-alanine-alanine-N-benzyloxy-alanine-amide [11] [12]. The mass spectrometric analysis provides definitive confirmation of the molecular formula and enables detailed characterization of fragmentation patterns that support structural assignments.

Electrospray Ionization Mass Spectrometry represents the primary ionization method for peptide analysis due to its soft ionization characteristics and compatibility with liquid chromatography separation [13] [14]. The electrospray process involves the formation of highly charged droplets followed by solvent evaporation and ion ejection, resulting in predominantly protonated molecular ions [M+H]+ for positive ion mode analysis [13].

The high-resolution mass measurement of tert-butoxycarbonyl-alanine-alanine-N-benzyloxy-alanine-amide yields a molecular ion peak at mass-to-charge ratio 451.2288, corresponding to the protonated molecular ion with a molecular formula of C21H31N4O7 [1]. The mass accuracy achieved with modern high-resolution instruments typically exceeds 2 parts per million, providing unambiguous molecular formula determination [11] [12].

Tandem Mass Spectrometry experiments enable detailed structural characterization through controlled fragmentation of the molecular ion [15] [16]. Collision-induced dissociation produces characteristic fragment ions that correspond to specific cleavage patterns along the peptide backbone. The fragmentation of protected peptides typically yields b-type ions (containing the N-terminus) and y-type ions (containing the C-terminus), with additional losses corresponding to the protecting groups [15].

The tert-butoxycarbonyl group exhibits characteristic neutral losses of 44 mass units (CO2) and 100 mass units (tert-butoxycarbonyl), while the benzyloxy group shows losses of 91 mass units (tropylium ion) and 107 mass units (benzyloxy) [1]. These diagnostic fragmentation patterns provide definitive confirmation of the protecting group locations and enable differentiation from structural isomers.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry offers complementary analytical capabilities, particularly for molecular weight determination and high-throughput analysis [17] [18]. The matrix-assisted approach involves co-crystallization of the peptide with an energy-absorbing matrix compound, followed by pulsed laser desorption and ionization [17] [19].

The selection of appropriate matrix compounds is critical for optimal ionization efficiency. α-cyano-4-hydroxycinnamic acid serves as the preferred matrix for peptide analysis, providing excellent sensitivity and mass accuracy for compounds in the 500-5000 mass range [17] [19]. The mass accuracy achieved with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight instruments typically ranges from 10-50 parts per million, depending on calibration procedures and instrumental parameters [18].

Crystallographic Studies of Protected Intermediates

X-ray crystallography provides unparalleled atomic-resolution structural information for protected peptide intermediates, revealing detailed three-dimensional arrangements and intermolecular packing patterns [20] [21]. The crystallographic analysis of compounds such as tert-butoxycarbonyl-alanine-alanine-N-benzyloxy-alanine-amide requires specialized crystallization techniques and careful consideration of the unique challenges presented by small, flexible peptide molecules.

Crystallization Methodology for protected peptides involves systematic screening of crystallization conditions to identify optimal parameters for crystal growth [21] [22]. The vapor diffusion method represents the most widely employed crystallization technique, involving the equilibration of peptide solutions with precipitant reservoirs under controlled temperature conditions [22]. The crystallization process typically requires peptide concentrations of 5-20 milligrams per milliliter, with systematic variation of pH, ionic strength, and precipitant composition [21].

Protected peptides exhibit particular crystallization challenges due to their conformational flexibility and the presence of multiple polar and hydrophobic regions [21] [23]. The tert-butoxycarbonyl and benzyloxy protecting groups introduce additional complexity through their influence on intermolecular interactions and crystal packing arrangements [24]. Successful crystallization often requires the use of mixed solvent systems, such as methanol-water or ethanol-water mixtures, to balance the solvation requirements of both the peptide backbone and the protecting groups [24].

Crystal Structure Determination proceeds through standard crystallographic protocols, including data collection, structure solution, and refinement [21] [25]. Protected peptides typically crystallize in common space groups such as P1, P21, or P212121, reflecting the asymmetric nature of the molecules and their tendency to pack in non-centrosymmetric arrangements [26] [27].

The unit cell dimensions for tripeptide crystals typically range from 8-25 Angstroms, with the longest dimension often corresponding to the extended peptide conformation [26]. The crystal packing is dominated by hydrogen bonding interactions between amide groups, with additional stabilization provided by van der Waals contacts between protecting groups and side chains [24] [27].

Structural Analysis reveals detailed information about molecular conformation and intermolecular interactions [24] [26]. Protected peptides often adopt extended β-strand conformations in the crystalline state, with φ and ψ dihedral angles characteristic of extended chain geometry [26]. The tert-butoxycarbonyl group typically adopts a conformation that minimizes steric interactions with the peptide backbone, while the benzyloxy protecting group may participate in π-π stacking interactions with aromatic residues from neighboring molecules [24].

The crystal structures reveal specific packing motifs that reflect the balance between hydrogen bonding and hydrophobic interactions [24] [27]. Head-to-tail arrangements are common, with the peptide molecules forming infinite chains through NH···O=C hydrogen bonds between terminal amide groups [27]. The protecting groups often occupy distinct regions of the crystal lattice, creating alternating hydrophilic and hydrophobic layers that contribute to crystal stability [24].

Polymorphism represents a significant phenomenon in protected peptide crystallography, with multiple crystal forms possible depending on crystallization conditions [24] [27]. Different polymorphs may exhibit distinct molecular conformations and packing arrangements, reflecting the conformational flexibility of the peptide backbone and the influence of intermolecular interactions [24]. The study of polymorphic systems provides valuable insights into the relative stability of different conformational states and the factors governing crystal nucleation and growth [27].

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

450.21144931 g/mol

Monoisotopic Mass

450.21144931 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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